molecular formula C8H9N3O3S B2910076 4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248394-09-2

4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2910076
CAS No.: 2248394-09-2
M. Wt: 227.24
InChI Key: TYMCMHQYICVMOC-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that features both thiazole and imidazolidine rings. The thiazole ring is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the imidazolidine ring. One common method includes the reaction of 4-methylthiazole with appropriate reagents to introduce the imidazolidine-4-carboxylic acid moiety . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the imidazolidine ring can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The imidazolidine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the combination of the thiazole and imidazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3S/c1-4-5(15-3-10-4)8(6(12)13)2-9-7(14)11-8/h3H,2H2,1H3,(H,12,13)(H2,9,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMCMHQYICVMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2(CNC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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